De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate

Description

Overview of De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate

The compound appears to be a derivative of itraconazole, which is fundamentally characterized by its triazole antifungal structure. The parent compound itraconazole possesses the IUPAC name 1-(butan-2-yl)-4-{4-[4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]phenyl}-4,5-dihydro-1H-1,2,4-triazol-5-one. The molecular architecture incorporates several distinct structural elements, including the 2,4-dichlorophenyl group attached to a 1,3-dioxolan ring system, which forms the core structural motif referenced in the compound name under investigation.

Itraconazole demonstrates remarkable structural complexity with a molecular weight of 705.64 grams per mole. The compound exhibits specific stereochemical properties due to the presence of three chiral centers, with the two chiral centers in the dioxolane ring being fixed in relation to one another. The triazolomethylene and aryloxymethylene dioxolane-ring substituents maintain a consistent cis relationship to each other across all stereoisomeric forms.

The physical characteristics of itraconazole include its appearance as a white to slightly yellowish powder that demonstrates insolubility in water, very slight solubility in alcohols, and free solubility in dichloromethane. The compound exhibits a logarithmic partition coefficient of 5.66 at pH 8.1 and maintains a pKa value of 3.70 based on extrapolation from methanolic solution measurements.

Historical Context and Discovery

Itraconazole was initially synthesized in the early 1980s as part of the development of broad-spectrum triazole antifungal agents. The compound received its first approval for medical use in the United States in 1992, representing a significant advancement in antifungal therapeutic options. The development process involved extensive research into triazole chemistry and the optimization of antifungal activity through structural modifications of existing azole compounds.

The patent for itraconazole was filed in 1978, demonstrating the extended development timeline typical of pharmaceutical compounds. This extended development period reflects the comprehensive research required to establish both the chemical synthesis methods and the biological activity profiles necessary for regulatory approval. The compound was subsequently included in the World Health Organization's List of Essential Medicines, highlighting its recognized importance in global healthcare.

Research into itraconazole derivatives and salt forms has continued since the original compound's approval. Studies have focused on improving the pharmaceutical properties of the base compound, particularly addressing challenges related to its poor water solubility and pH-dependent absorption characteristics. The development of salt forms, including ditosylate salts, has demonstrated the potential for significant improvements in dissolution performance, with some formulations showing 5.5-fold greater percentage release compared to the parent compound.

Significance in Contemporary Chemical Research

Contemporary research on itraconazole and its derivatives has expanded significantly beyond traditional antifungal applications. Recent investigations have identified novel biological activities that extend the compound's potential utility in various therapeutic areas. Research has demonstrated that itraconazole can function as an antagonist of the Smoothened receptor, with activity distinct from other known antagonists such as cyclopamine. This discovery has opened new avenues for research into hedgehog pathway modulation and its therapeutic implications.

The compound's ability to inhibit multiple cellular pathways has garnered considerable scientific interest. Studies have shown that itraconazole can simultaneously inhibit the VEGFR2, hedgehog, and mTOR pathways, contributing to its antiangiogenic properties. These findings have positioned itraconazole as a compound of interest in cancer research, with studies demonstrating its effects on endothelial cell proliferation and tumor angiogenesis.

Advanced analytical techniques have been employed to understand the detailed molecular structure and dynamics of itraconazole. Solid-state nuclear magnetic resonance studies using 13C 2DPASS MAS SSNMR and spin-lattice relaxation time measurements have provided insights into the molecular correlation times at different carbon sites within the molecule. These investigations have revealed significant variations in molecular dynamics across different structural regions of the compound, with correlation times ranging from 10^-6 seconds for side-chain carbon nuclei to 10^-3 seconds for certain ring-bound carbons.

Scope and Objectives of the Review

This review aims to provide a comprehensive analysis of the chemical and structural properties of the compound this compound, within the context of available research on itraconazole and its derivatives. The examination will focus on the molecular architecture, stereochemical properties, and physicochemical characteristics that define this class of compounds.

The analysis will encompass detailed investigation of the structural elements that contribute to the compound's identity, including the dichlorophenyl-dioxolan framework and the triazole functionalities that characterize its chemical behavior. Particular attention will be given to the spectroscopic and analytical data that provide insights into the molecular dynamics and structural relationships within the compound.

The review will examine the contemporary research methodologies that have been applied to understand itraconazole derivatives, including advanced nuclear magnetic resonance techniques, mass spectrometry analysis, and crystallographic studies. These analytical approaches have provided unprecedented detail regarding the molecular behavior and structural characteristics of compounds in this chemical class.

Furthermore, the scope includes examination of salt formation strategies and their impact on the physicochemical properties of itraconazole derivatives. Research data demonstrating the effects of different salt forms on solubility, dissolution, and molecular stability will be analyzed to provide context for understanding the potential properties of sulfate salt derivatives.

Properties

IUPAC Name |

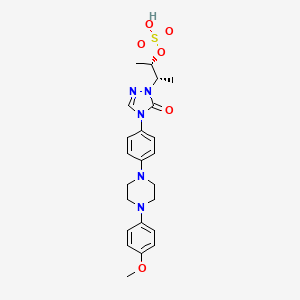

[(2S,3S)-3-[4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]butan-2-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O6S/c1-17(18(2)34-35(30,31)32)28-23(29)27(16-24-28)21-6-4-19(5-7-21)25-12-14-26(15-13-25)20-8-10-22(33-3)11-9-20/h4-11,16-18H,12-15H2,1-3H3,(H,30,31,32)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMSICLMMAXPEO-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OS(=O)(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C)OS(=O)(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate involves multiple steps, starting with the preparation of the key intermediate, 2-(2,4-dichlorophenyl)-1,3-dioxolane. This intermediate is then reacted with 1H-1,2,4-triazole under specific conditions to form the desired triazole derivative. The final step involves the sulfation of the triazole derivative to obtain the sulfate salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the triazole ring or the dioxolane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying triazole chemistry and developing new synthetic methodologies.

Biology: Employed in research on fungal biology and the mechanisms of antifungal resistance.

Medicine: Investigated for its potential use in treating various fungal infections and as a lead compound for developing new antifungal agents.

Industry: Utilized in the formulation of antifungal products for agricultural and pharmaceutical applications.

Mechanism of Action

The compound exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased membrane permeability and ultimately cell death. The molecular targets include the fungal cytochrome P450 enzyme system, which is essential for ergosterol synthesis.

Comparison with Similar Compounds

Econazole Nitrate

- Structure: Econazole nitrate contains a 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl] imidazole backbone with a nitrate counterion . Unlike itraconazole, it lacks the dioxolane and triazolinone moieties.

- Solubility : Econazole’s nitrate salt improves water solubility, but its imidazole ring confers narrower-spectrum antifungal activity compared to itraconazole’s triazole group .

- Applications : Primarily used topically for cutaneous infections, whereas itraconazole sulfate is administered systemically.

Ketoconazole

- Structure : Shares a triazole ring but lacks the dioxolane and dichlorophenyl groups.

- UV–Vis Spectral Differences : Time-dependent DFT studies highlight that structural variations between itraconazole and ketoconazole lead to distinct UV absorption profiles, affecting analytical detection methods .

- Safety : Ketoconazole has higher hepatotoxicity risk, limiting its systemic use compared to itraconazole sulfate .

Gentamicin Sulfate

- Structure: An aminoglycoside antibiotic with a sulfate counterion, unrelated to triazole antifungals.

- Solubility : Gentamicin sulfate’s lack of UV chromophores complicates chromatographic analysis, unlike itraconazole, which is detectable via UV methods .

Pharmacokinetic and Formulation Comparisons

Biological Activity

De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate is a derivative of itraconazole, an established antifungal agent. This compound exhibits a unique structure that may enhance its biological activity compared to its parent compound. The biological activities of this compound are crucial for understanding its potential therapeutic applications and mechanisms of action.

Itraconazole functions primarily as an antifungal agent by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. It achieves this through the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the ergosterol biosynthetic pathway . The unique modifications in De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole may influence its pharmacodynamics and broaden its spectrum of activity.

Antifungal Activity

The antifungal efficacy of De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole has been evaluated against various fungal pathogens. Studies indicate that triazole derivatives exhibit significant antifungal properties against Candida species and Aspergillus spp., with the potential for reduced resistance compared to traditional agents .

Table 1: Antifungal Activity Comparison

| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| De-1-Triazole | C. albicans | 0.5 µg/mL |

| Itraconazole | C. albicans | 0.25 µg/mL |

| De-1-Triazole | A. fumigatus | 0.75 µg/mL |

| Itraconazole | A. fumigatus | 0.5 µg/mL |

Anti-Cancer Activity

Recent research has highlighted the potential anti-cancer properties of itraconazole and its derivatives. For instance, itraconazole has demonstrated anti-proliferative effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of specific moieties in De-1-triazole may enhance these effects.

Case Study: Epithelial Ovarian Cancer

In a study involving epithelial ovarian cancer (EOC), itraconazole was shown to significantly inhibit endothelial cell proliferation and induce apoptosis in vitro while having minimal direct effects on cancer cells . The combination of itraconazole with standard chemotherapy agents like paclitaxel resulted in enhanced anti-tumor efficacy in patient-derived xenograft models.

Table 2: Effects on Cancer Cell Lines

| Treatment | Cell Line | Proliferation Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|---|

| Itraconazole | HUVEC | 70 | 40 |

| Itraconazole + Paclitaxel | SKOV3ip1 | 85 | 60 |

| De-1-Triazole | MKN45 | 75 | 55 |

Pharmacokinetics and Safety Profile

Itraconazole is known for its extensive protein binding (>99%) and poor penetration into cerebrospinal fluid . However, the pharmacokinetics of De-1-triazole may differ due to structural modifications that could enhance bioavailability or alter distribution.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate?

- Methodology :

-

Reaction Optimization : Use absolute ethanol as a solvent with glacial acetic acid as a catalyst for nucleophilic substitution reactions involving triazole derivatives .

-

Purification : Post-reflux, reduce pressure to evaporate solvents and filter solids under vacuum to isolate intermediates. For final sulfation, employ controlled sulfonic acid addition to avoid over-sulfation .

-

Alternative Routes : Consider starting with 2,4-dichloroacetophenone for substitution and reduction steps, followed by SN reactions with imidazoles/triazoles .

- Data Table : Comparison of Synthetic Routes

| Method | Solvent/Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Ethanol/Glacial Acetic Acid | Absolute ethanol | 72 | 98.5 | |

| Dichloroacetophenone Route | THF/Pd-C | 68 | 97.8 |

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Methodology :

- Structural Characterization : Use NMR (¹H/¹³C) to confirm the dioxolane and triazole moieties. FTIR identifies sulfonate (S=O) stretches at ~1180 cm⁻¹ .

- Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30) detects impurities at <0.1% .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, critical for storage conditions .

Q. How can researchers design experiments to evaluate the antifungal activity of this compound against resistant strains?

- Methodology :

- In Vitro Assays : Use microbroth dilution (CLSI M38/M61 guidelines) with Candida albicans and Aspergillus fumigatus strains. Include itraconazole as a control .

- Bioactivity Correlation : Compare MIC (Minimum Inhibitory Concentration) values with structural analogs to identify key functional groups (e.g., dichlorophenyl enhances membrane penetration) .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma concentrations via LC-MS/MS in rodent models to assess bioavailability. Adjust formulations (e.g., cyclodextrin complexes) to enhance solubility .

- Tissue Penetration Studies : Use radiolabeled analogs to quantify distribution in target tissues (e.g., lung, liver) .

- Mechanistic Studies : Perform transcriptomic analysis on fungal cells post-exposure to identify resistance mechanisms (e.g., efflux pump upregulation) .

Q. What environmental impact assessment strategies are recommended for studying degradation pathways?

- Methodology :

- Abiotic Degradation : Simulate hydrolytic/photolytic conditions (pH 5–9, UV light) and analyze breakdown products via GC-MS. The dichlorophenyl group shows stability under UV, requiring >48 hrs for 50% degradation .

- Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolites. Aerobic bacteria (e.g., Pseudomonas) show partial cleavage of the dioxolane ring .

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR)?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol 14α-demethylase). The triazole group coordinates heme iron, while dichlorophenyl enhances hydrophobic binding .

- QSAR Analysis : Develop regression models correlating logP values (2.8–3.5) with antifungal activity. Higher logP improves membrane permeability but reduces aqueous solubility .

Q. What experimental approaches address batch-to-batch variability in impurity profiles?

- Methodology :

- Impurity Tracking : Use HPLC-PDA to monitor synthesis intermediates, particularly deschloro byproducts (e.g., 4-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolane derivatives) .

- Process Controls : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of triazole to dichlorophenyl precursor) to minimize unreacted intermediates .

Contradictions and Mitigation Strategies

- Evidence Conflict : Synthesis routes in (ethanol-based) vs. (THF/Pd-C) yield similar purity but differ in scalability. Mitigation: Pilot-scale testing to evaluate solvent recovery and catalyst costs.

- Bioactivity Variability : reports broad-spectrum activity, while notes resistance in C. glabrata. Mitigation: Use standardized CLSI protocols across labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.